molecular formula C14H13NO3S B5083508 methyl 3-[(2-thienylacetyl)amino]benzoate

methyl 3-[(2-thienylacetyl)amino]benzoate

Cat. No. B5083508
M. Wt: 275.32 g/mol
InChI Key: ACWCABOKZXUWKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to methyl 3-[(2-thienylacetyl)amino]benzoate involves multiple steps from corresponding acetoacetic esters, leading to the preparation of various heterocyclic systems. For example, Lovro Selič et al. (1997) have demonstrated the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as reagents for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other compounds, showcasing the versatility of these chemical processes in synthesizing complex molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-[(2-thienylacetyl)amino]benzoate is characterized by the presence of hydrogen-bonded sheets or chains, which are indicative of their complex molecular-electronic structures. For instance, J. Portilla et al. (2007) described the hydrogen-bonded structures in two isomeric reaction products, highlighting the significance of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming these molecular assemblies (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of methyl 3-[(2-thienylacetyl)amino]benzoate derivatives are diverse, demonstrating their potential in synthesizing multifunctional heterocyclic systems. For example, Pizzioli et al. (1998) described the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs, showcasing their utility as versatile synthons for preparing polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various chemical contexts. While specific studies on the physical properties of methyl 3-[(2-thienylacetyl)amino]benzoate were not identified in the search, the general approach to analyzing these properties involves crystalline structure determination and physicochemical characterization, providing insights into their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for the application of methyl 3-[(2-thienylacetyl)amino]benzoate derivatives in chemical synthesis. Research by Metz et al. (2010) on the synthesis and crystal structure determination of related compounds underlines the importance of understanding these properties for the development of new chemical entities with desired functionalities (Metz, Knight, Dawsey, Pennington, VanDerveer, Brown, Bigham, & Beam, 2010).

properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-18-14(17)10-4-2-5-11(8-10)15-13(16)9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCABOKZXUWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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